(S)-2-(phenoxymethyl)morpholine
Description
Historical Context and Development of Chiral Morpholine (B109124) Chemistry
The study of chiral molecules, or enantiomers, which are non-superimposable mirror images of each other, has been a central theme in chemistry for over a century. wikipedia.org The realization that different enantiomers of a molecule can have vastly different biological activities spurred the development of methods to synthesize single enantiomers. wikipedia.org Chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, became a powerful tool in this endeavor. wikipedia.org
The development of chiral morpholine chemistry is rooted in the broader field of asymmetric synthesis. Early methods for preparing chiral morpholines often relied on the use of starting materials from the "chiral pool," such as amino acids. researchgate.net However, these approaches could be expensive and limited the diversity of accessible chiral morpholines. researchgate.net More recent developments have focused on creating the chiral center during or after the formation of the morpholine ring, offering greater flexibility and efficiency. nih.govrsc.org
Significance of (S)-2-(phenoxymethyl)morpholine as a Chiral Scaffold in Organic Synthesis
This compound has proven to be a particularly valuable chiral scaffold. A chiral scaffold is a core molecular framework that possesses a defined three-dimensional structure, which can be elaborated upon to build more complex chiral molecules. The "(S)" designation indicates a specific stereochemical configuration at the chiral center, which is crucial for its function in directing subsequent chemical transformations.
The utility of this compound lies in its ability to serve as a precursor for a wide array of other molecules. For instance, it has been instrumental in the synthesis of various biologically active compounds, including potential antagonists for the dopamine (B1211576) D4 receptor. nih.govnih.gov The phenoxymethyl (B101242) group can be modified or cleaved, and the morpholine nitrogen can be functionalized, allowing for the generation of a diverse library of new chemical entities.
The table below showcases derivatives of this compound and their applications, highlighting the versatility of this chiral scaffold.
| Derivative | Application |
| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Potent and selective dopamine D4 receptor antagonist nih.govnih.gov |
| (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine | Potential norepinephrine (B1679862) reuptake inhibitor nih.gov |
| (2S,3S)-2-(2-methoxyphenoxy) benzyl)morpholine | Potential norepinephrine reuptake inhibitor nih.gov |
Overview of Current Research Directions and Challenges
Current research continues to explore the potential of this compound and related chiral morpholines. One major focus is the development of more efficient and scalable synthetic routes to these compounds. nih.govacs.org For example, asymmetric hydrogenation of dehydromorpholines has emerged as a powerful method for producing a variety of 2-substituted chiral morpholines with high yields and excellent enantioselectivities. nih.govrsc.org
Another active area of investigation involves expanding the scope of its applications. Researchers are designing and synthesizing new derivatives of this compound to target a wider range of biological receptors and enzymes. nih.gov This includes the development of radiolabeled versions for use in medical imaging techniques like positron emission tomography (PET). nih.govnih.gov
Despite the progress, challenges remain. The synthesis of specific, highly functionalized morpholine derivatives can still be complex and require multi-step procedures. nih.gov Furthermore, a deeper understanding of the structure-activity relationships of these molecules is needed to guide the rational design of new compounds with improved properties. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(phenoxymethyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1 |
InChI Key |
OFBLNBCFCXAZGW-NSHDSACASA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)COC2=CC=CC=C2 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Phenoxymethyl Morpholine
Stereoselective Synthesis Approaches
The creation of the chiral center at the C2 position of the morpholine (B109124) ring with the desired (S)-configuration is a critical challenge. Various stereoselective methods have been developed to address this, including the use of chiral starting materials, asymmetric catalysis, and enantioselective cyclization reactions.
Chiral Pool Strategy Utilizing Precursors
The chiral pool strategy leverages readily available and enantiomerically pure natural products as starting materials. A common precursor for the synthesis of (S)-2-(phenoxymethyl)morpholine derivatives is (S)-3-amino-1,2-propanediol. This approach ensures the stereochemistry at the C2 position is set from the beginning.
One reported synthesis of (S,S)-Reboxetine, a molecule containing the this compound core, starts with commercially available (S)-3-amino-1,2-propanediol. acs.org The synthesis involves the treatment of the starting material with chloroacetyl chloride to form an amide, which then undergoes cyclization to construct the morpholine ring. acs.org This method provides a direct pathway to the desired enantiomer, avoiding the need for chiral separation or asymmetric induction steps.
Another example utilizes epichlorohydrin (B41342) as a chiral starting material. A formal synthesis of Reboxetine (B1679249) was developed starting from commercially available epichlorohydrin, which undergoes a multicomponent reaction to form the morpholine derivative. ijamtes.org
Asymmetric Catalysis in Morpholine Ring Construction
Asymmetric catalysis offers an efficient way to introduce chirality during the synthesis. Methods such as asymmetric epoxidation, dihydroxylation, and transfer hydrogenation have been successfully applied to the synthesis of this compound and its analogues.
Sharpless asymmetric epoxidation and dihydroxylation are powerful tools for creating chiral centers. acs.orgijamtes.org For instance, the synthesis of (S,S)-Reboxetine has been achieved through the asymmetric dihydroxylation of trans-cinnamyl bromide using a chiral ligand to induce stereoselectivity. acs.org Similarly, organocatalytic asymmetric epoxidation of trans-cinnamaldehyde has been employed as a key step in a protecting-group-free synthesis of Reboxetine stereoisomers. nih.gov
Asymmetric transfer hydrogenation is another effective technique. The synthesis of all four stereoisomers of Reboxetine has been accomplished using a dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones. thieme-connect.com This method allows for the stereoselective reduction of a ketone to establish the desired stereochemistry at the benzylic position, which is part of the phenoxymethyl (B101242) group in Reboxetine.
A summary of representative asymmetric catalytic reactions is presented in the table below:
| Catalytic Method | Substrate | Catalyst/Ligand | Product Stereochemistry | Ref |
| Asymmetric Dihydroxylation | trans-cinnamyl bromide | OsO₄, (DHQ)₂PHAL | (2R,3S)-diol | acs.org |
| Asymmetric Epoxidation | trans-cinnamaldehyde | Organocatalyst | (2R,3R)-epoxide | nih.gov |
| Asymmetric Transfer Hydrogenation | 2-Benzoylmorpholinone | Chiral amino alcohol-copper(II) catalysts | (2S,3S)-alcohol | thieme-connect.comnih.gov |
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions are employed to form the morpholine ring with control over the stereochemistry. These reactions often involve an intramolecular nucleophilic attack where the stereochemistry of the starting material dictates the final product's configuration.
One strategy involves the stereospecific rearrangement of β-amino alcohols catalyzed by trifluoroacetic anhydride. nih.gov This method has been applied to the formal total synthesis of (S,S)-Reboxetine, demonstrating a catalytic and stereospecific approach to the morpholine ring system. nih.gov
Another approach is the N-bromosuccinimide-induced electrophilic multicomponent reaction. The reaction of epichlorohydrin with ethylene (B1197577), NBS, and a sulfonamide, followed by base-mediated cyclization, affords the morpholine derivative with the desired stereochemistry. ijamtes.org
Total Synthesis and Semisynthesis Strategies
Both total synthesis and semisynthesis approaches have been developed for this compound derivatives, particularly for the drug Reboxetine.
Total synthesis involves the construction of the target molecule from simple, achiral starting materials. Several total syntheses of (S,S)-Reboxetine have been reported, often featuring key steps like asymmetric catalysis or the use of chiral auxiliaries to establish the desired stereochemistry. acs.orgijamtes.orgnih.gov These routes provide flexibility in accessing various analogues but can be lengthy.
Semisynthesis, on the other hand, starts from a precursor that is already structurally related to the target molecule. In the context of Reboxetine, a significant amount of the racemic mixture was produced initially. A semisynthetic approach was developed to utilize this stockpile by resolving the racemate and converting the undesired enantiomer into the desired one, or by using the racemic mixture as a starting point for the synthesis of the pure (S,S)-enantiomer.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for the large-scale and cost-effective production of this compound derivatives. Research in this area has focused on improving yields, reducing reaction times, and simplifying purification procedures.
For the synthesis of Reboxetine, process development and scale-up efforts have led to significant improvements. researchgate.netacs.org This includes the optimization of reagent choice, solvent systems, and reaction temperatures to minimize impurity formation and enhance process throughput. researchgate.net For example, in the construction of the morpholine ring, different bases and solvents have been screened to maximize the yield of the cyclization step.
The following table highlights some optimized reaction conditions for key steps in the synthesis of Reboxetine:
| Reaction Step | Starting Material | Reagents and Conditions | Yield | Ref |
| Amide Formation | (S)-3-amino-1,2-propanediol | Chloroacetyl chloride, acetonitrile, methanol | 94% | acs.org |
| Morpholine Bromide Formation | N-benzyl protected morpholine alcohol | Ph₃PBr₂, DCM, 50 °C | 95% | ijamtes.org |
| Ether Formation | N-benzyl protected morpholine bromide | 2-Ethoxyphenol (B1204887), t-BuOK, t-BuOH/THF, 80 °C | 91% | ijamtes.org |
| Deprotection | N-benzyl protected Reboxetine | α-chloroethyl chloroformate, (i-Pr)₂NEt, DCM; then CH₃OH | 86% | ijamtes.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance. rsc.org In the context of this compound derivatives like Reboxetine, efforts have been made to develop more environmentally benign synthetic routes.
Key areas of improvement include:
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives and avoiding the use of toxic reagents.
Catalysis: Employing catalytic methods, including biocatalysis, to reduce the amount of waste generated compared to stoichiometric reactions. rsc.org
Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the associated waste. nih.gov
A case study on the synthesis of (S,S)-Reboxetine succinate (B1194679) highlights the successful implementation of green chemistry principles. The initial synthesis involved a classical resolution, generating significant waste. rsc.org A redesigned, enantiospecific synthesis utilizing Sharpless epoxidation, an enzymatic process for selective alcohol protection, and a more efficient morpholine ring construction method dramatically reduced waste by over 90%. rsc.org This demonstrates the significant environmental benefits that can be achieved through the thoughtful application of green chemistry in the synthesis of complex chiral molecules.
Stereochemical Aspects and Chiral Integrity of S 2 Phenoxymethyl Morpholine
Determination of Absolute Configuration
The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For (S)-2-(phenoxymethyl)morpholine, the "(S)" designation refers to the stereochemistry at the C2 carbon of the morpholine (B109124) ring. The determination of this absolute configuration is a crucial step in its synthesis and characterization.
Several methods are available for determining the absolute configuration of chiral molecules. d-nb.info Single-crystal X-ray diffraction (scXRD) is considered the gold standard due to its ability to provide an unambiguous three-dimensional structure of a molecule. d-nb.infonih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the positions of the atoms. For complex molecules or those that are difficult to crystallize, alternative methods like microcrystal electron diffraction (MicroED) can be employed. d-nb.infonih.gov MicroED can determine the absolute configuration from microcrystals, often by forming cocrystals with a chiral probe of known configuration. d-nb.info
Vibrational circular dichroism (VCD) offers another powerful technique for determining absolute configuration, particularly for molecules in solution. spark904.nlresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light. spark904.nl By comparing the experimental VCD spectrum to spectra calculated using quantum mechanical methods for a specific enantiomer, the absolute configuration can be confidently assigned. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral shift reagents, can also be used to establish relative and, in some cases, absolute configurations. spark904.nl
Conformational Analysis of the Morpholine Ring and Substituents
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. frontiersin.orgrsc.org By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the relative orientation of atoms and the preferred conformation of the morpholine ring and its substituents can be determined. For instance, the magnitude of the coupling constants between protons on adjacent carbons can indicate their dihedral angle, which is characteristic of a specific chair conformation.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are often used in conjunction with experimental data to provide a more detailed understanding of the conformational landscape. researchgate.net These calculations can predict the relative energies of different conformations, helping to identify the most stable arrangement of the molecule. The interplay of steric and electronic effects of the phenoxymethyl (B101242) substituent and the lone pairs of the nitrogen and oxygen atoms in the morpholine ring will dictate the preferred conformational state.
Studies on Stereochemical Stability and Epimerization
The stereochemical integrity of a chiral compound refers to its ability to maintain its specific enantiomeric form without converting to its mirror image (racemization) or to a diastereomer (epimerization). Epimerization is the change in the configuration at only one of several stereogenic centers in a molecule. mdpi.com For this compound, it is crucial to understand its stability under various conditions to ensure that its desired stereochemistry is preserved.
Studies on the epimerization of morpholine derivatives have shown that this process can occur, particularly at carbon atoms adjacent to the nitrogen atom (α-amino C-H bonds). nih.gov This can be facilitated by photocatalyzed processes involving hydrogen atom transfer (HAT). nih.gov Such reactions can lead to the conversion of a less stable stereoisomer into a more stable one. nih.govacs.org The mechanism often involves the formation of a radical intermediate, which can then be reprotonated from either face, leading to a change in stereochemistry. acs.org
The stability of the stereocenter at C2 in this compound is influenced by factors such as pH, temperature, and the presence of catalysts. Understanding the potential for epimerization is critical in the synthesis, purification, and storage of this compound to maintain its enantiomeric purity.
Methods for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of a chiral compound is essential, as different enantiomers can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for separating and quantifying enantiomers. sigmaaldrich.comsigmaaldrich.comnih.gov
Chiral HPLC columns contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. nih.govnih.gov Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic glycopeptides like teicoplanin and vancomycin. nih.gov The interaction between the analyte and the CSP can involve a combination of forces, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com
The development of a chiral HPLC method involves screening different columns and mobile phases to find the conditions that provide the best resolution between the enantiomers. nih.gov Once separated, the amount of each enantiomer can be quantified using a suitable detector, such as a UV or mass spectrometry (MS) detector, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample. nih.govsielc.com
Chemical Reactivity and Derivatization of S 2 Phenoxymethyl Morpholine
Reactivity of the Morpholine (B109124) Nitrogen Atom
The nitrogen atom within the morpholine ring of (S)-2-(phenoxymethyl)morpholine is a secondary amine, making it a nucleophilic and basic center. This reactivity is fundamental to a wide range of derivatization strategies, including N-alkylation and N-acylation.
N-Alkylation: The nitrogen can readily undergo N-alkylation with various alkylating agents. While direct alkylation of this compound is feasible, related studies on morpholine itself demonstrate that reactions with alkyl halides or alcohols can proceed to yield N-alkylated products. researchgate.netresearchgate.net For instance, the N-alkylation of morpholine with alcohols has been achieved using a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase. researchgate.net Primary alcohols generally show higher reactivity compared to secondary alcohols, with steric hindrance playing a significant role in the reaction's success. researchgate.net Another common method involves the use of alkyl halides, where the reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com
N-Acylation: The morpholine nitrogen can also be acylated using acyl chlorides or anhydrides to form the corresponding N-amides. This reaction is a common strategy to introduce a variety of functional groups onto the morpholine scaffold. Studies on similar α-aminophosphonates have shown that acylation with acyl chlorides leads to the corresponding N-acyl species. researchgate.net
The following table summarizes typical N-alkylation and N-acylation reactions applicable to the morpholine nitrogen.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst, 160–240 °C | N-Alkyl morpholine | researchgate.net |
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | N-Alkyl morpholine | masterorganicchemistry.com |
| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH3CN) | N-Alkyl morpholine | chemrxiv.org |
| N-Acylation | Acyl chlorides (e.g., RCOCl), Base | N-Acyl morpholine | researchgate.net |
Transformations of the Phenoxymethyl (B101242) Moiety
The phenoxymethyl group in this compound offers additional sites for chemical modification, primarily through reactions involving the aromatic ring and the ether linkage.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. nih.gov The phenoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom. The specific conditions for these reactions, including the choice of catalyst and solvent, can be tailored to achieve desired substitutions. nih.gov
Ether Cleavage: The ether bond connecting the phenoxy group to the morpholine methylene (B1212753) can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction generally proceeds through an SN1 or SN2 mechanism, depending on the structure of the ether. youtube.com For a primary ether like the one in this compound, the cleavage would likely proceed via an SN2 pathway, leading to the formation of a phenol (B47542) and a halide-substituted morpholine derivative. masterorganicchemistry.comyoutube.com The use of boron tribromide (BBr3) is another effective method for cleaving aryl alkyl ethers to yield phenols. masterorganicchemistry.com
The synthesis of reboxetine (B1679249), a selective norepinephrine (B1679862) reuptake inhibitor, provides a practical example of modifying a phenoxymethyl-like moiety. nih.govnih.gov In one synthetic route, a bromide displacement on a related morpholine bromide derivative was achieved with 2-ethoxyphenol (B1204887) in the presence of a strong base like potassium tert-butoxide (t-BuOK). nih.gov This demonstrates the feasibility of constructing the phenoxy ether linkage through nucleophilic substitution.
Functionalization Strategies for Novel Chiral Derivatives
The chiral nature of this compound makes it a valuable starting material for the synthesis of new, enantiomerically pure molecules. Various functionalization strategies can be employed to build upon this chiral scaffold.
A key strategy involves leveraging the reactivity of the morpholine nitrogen to introduce complex side chains or to link the molecule to other chemical entities. For example, the synthesis of reboxetine analogues often involves the N-benzylation of a morpholin-3-one (B89469) precursor, followed by reduction and subsequent derivatization. nih.gov
Another approach involves the synthesis of the morpholine ring itself from chiral precursors, which can then be further functionalized. Green synthesis methods for morpholines, such as the selective monoalkylation of primary amines with reagents like ethylene (B1197577) sulfate, offer efficient routes to substituted morpholines. chemrxiv.org These methods can be adapted to produce a variety of chiral derivatives.
The development of photocatalytic methods for the diastereoselective annulation to form substituted 2-aryl morpholines also presents a modern approach to creating complex chiral derivatives. nih.gov
Regioselective and Stereoselective Functionalization
Achieving regioselectivity and stereoselectivity is crucial when functionalizing a molecule with multiple reactive sites and stereocenters like this compound.
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of this compound, an example of regioselectivity would be the preferential substitution at the para position of the phenyl ring during an electrophilic aromatic substitution, due to the directing effect of the ether oxygen.
Stereoselectivity is the preferential formation of one stereoisomer over another. In the synthesis of derivatives from this compound, it is often critical to control the stereochemistry of newly formed chiral centers. Diastereoselective reactions, which favor the formation of one diastereomer over others, are particularly important.
The synthesis of highly functionalized proline derivatives through a cascade of cycloaddition and rearrangement reactions highlights the potential for achieving high diastereoselectivity in the synthesis of complex heterocyclic systems. nih.gov Similarly, the synthesis of spiroisoxazoline derivatives via 1,3-dipolar cycloaddition has been shown to be both regio- and diastereoselective. researchgate.net
In the synthesis of reboxetine, a dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of a 2-benzoyl morpholine-3-one intermediate is a key step that establishes the desired stereochemistry at the newly formed chiral center. nih.gov This reaction proceeds with high diastereoselectivity, leading to the formation of the desired (2R,3S) and (2S,3R) alcohol intermediates. nih.gov Such stereoselective transformations are essential for the synthesis of enantiomerically pure, biologically active molecules.
Applications of S 2 Phenoxymethyl Morpholine in Asymmetric Organic Synthesis and Catalysis
As a Chiral Building Block for Complex Chemical Structures
The inherent chirality and structural features of (S)-2-(phenoxymethyl)morpholine make it an excellent starting material or intermediate for the synthesis of more complex, stereochemically defined molecules.
Synthesis of Chiral Heterocyclic Compounds
The chiral morpholine (B109124) scaffold is a key feature in many biologically active heterocyclic compounds. uno.edursc.org this compound can be used as a precursor to synthesize other substituted and fused chiral heterocyclic systems. The nitrogen and oxygen atoms within the morpholine ring provide reactive sites for further chemical transformations, enabling the construction of more elaborate heterocyclic structures. For example, research has demonstrated the conversion of a chiral morpholine derivative into (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine and (2S,3S)-2-((2-methoxyphenoxy)benzyl)morpholine, which are potential drug candidates. nih.gov This highlights the role of the initial chiral morpholine in accessing a variety of other complex chiral heterocyclic compounds. nih.govuno.edu The development of catalytic asymmetric methods, such as the hydrogenation of dehydromorpholines, has further expanded the ability to synthesize a wide array of 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.org
Contribution to 3D-Scaffold Libraries
In modern drug discovery, there is a significant emphasis on creating libraries of three-dimensional (3D) molecular scaffolds to explore new chemical space and identify novel biological targets. nih.govchemrxiv.org The non-planar, sp3-rich structure of the morpholine ring makes it an attractive core for such libraries. nih.govresearchgate.net this compound and related structures can be systematically functionalized to generate a diverse collection of molecules with well-defined 3D shapes. These libraries are then screened for biological activity. For example, a scalable, four-step synthesis has been developed to produce bis-morpholine spiroacetals, which are conformationally well-defined, sp3-rich scaffolds. nih.govchemrxiv.org These scaffolds, which can be generated from precursors like epichlorohydrin (B41342) and β-aminoalcohols, are used to create diverse compound libraries for drug discovery. nih.govresearchgate.net The resulting library compounds often possess physicochemical properties similar to clinically approved drugs but are structurally distinct, suggesting they may interact with novel biological targets. chemrxiv.org
Role as a Ligand or Auxiliary in Asymmetric Catalysis
Beyond its role as a structural component, this compound and its derivatives can also direct the stereochemical outcome of chemical reactions. This is achieved by incorporating the chiral morpholine moiety into a catalyst system, either as a ligand that coordinates to a metal center or as a chiral auxiliary that temporarily attaches to a substrate.
Applications in Transition Metal-Catalyzed Asymmetric Transformations
The nitrogen and oxygen atoms of the morpholine ring are capable of coordinating to transition metals, making chiral morpholine derivatives excellent candidates for ligands in asymmetric catalysis. researchgate.netresearchgate.net When a derivative of this compound is part of a metal complex, its chiral environment can influence the way a substrate binds to the metal, thereby directing the reaction to favor the formation of one enantiomer over the other. rsc.orgnih.gov For instance, the asymmetric hydrogenation of unsaturated morpholines has been successfully achieved using a bisphosphine-rhodium catalyst, yielding a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org These products can then be transformed into key intermediates for bioactive compounds. nih.govrsc.org
Table 1: Examples of Compounds Synthesized Using Chiral Morpholine Scaffolds
| Compound Name | Starting Material/Scaffold | Application/Significance |
|---|---|---|
| (+)-(2S,3S)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine | (2RS,3RS)-cinnamyl alcohol-2,3-epoxide | Intermediate in the synthesis of potential norepinephrine (B1679862) reuptake inhibitors. nih.gov |
| (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine | Chiral morpholine derivative | Potential norepinephrine reuptake inhibitor. nih.gov |
| (2S,3S)-2-((2-methoxyphenoxy)benzyl)morpholine | Chiral morpholine derivative | Potential norepinephrine reuptake inhibitor. nih.gov |
| Bis-morpholine spiroacetals | Epichlorohydrin and β-aminoalcohols | 3D-scaffolds for compound library assembly in drug discovery. nih.govchemrxiv.org |
Utilization in Organocatalytic Systems
Organocatalysis is a subfield of catalysis that uses small organic molecules, devoid of metals, to accelerate chemical reactions. Chiral amines and their derivatives are prominent organocatalysts, and this compound fits into this category. The secondary amine of the morpholine ring can participate in various catalytic cycles, such as enamine or iminium ion catalysis, to induce stereoselectivity. While direct applications of this compound as an organocatalyst are not extensively documented in the provided search results, the broader class of chiral morpholines is recognized as an important scaffold in organocatalysis. rsc.org For example, cinchona alkaloid-derived catalysts have been used for the enantioselective chlorocycloetherification to produce chiral 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org The use of pseudoephedrine as a chiral auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals leads to morpholinone products, which can be converted to chiral 1,2-amino alcohols. nih.gov This demonstrates the potential of the chiral morpholine framework in organocatalytic and auxiliary-based synthetic strategies. uno.edunih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (+)-(2S,3S)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine |
| (2RS,3RS)-cinnamyl alcohol-2,3-epoxide |
| (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine |
| (2S,3S)-2-((2-methoxyphenoxy)benzyl)morpholine |
| Epichlorohydrin |
| Bis-morpholine spiroacetals |
| Dehydromorpholines |
| Arylglyoxals |
| Pseudoephedrine |
| 1,2-amino alcohols |
Mechanistic Insights into Asymmetric Inductions
While direct and extensive research on the application of this compound as a chiral auxiliary in asymmetric synthesis is not widely documented in peer-reviewed literature, its structural motifs provide a strong basis for understanding the likely mechanisms of stereochemical control. The principles of asymmetric induction by chiral auxiliaries are well-established, and by examining structurally related morpholine derivatives, a clear picture of its potential mechanistic behavior emerges. The key to this control lies in the creation of a rigid and predictable three-dimensional environment around the reaction center, which is achieved through a combination of steric and electronic effects.
The core of the asymmetric induction for a chiral auxiliary like this compound would revolve around the formation of a rigid transition state. When this auxiliary is attached to a prochiral substrate, for instance, by forming an amide with the morpholine nitrogen, the bulky phenoxymethyl (B101242) group at the C2 position plays a crucial role. This group would preferentially occupy a specific region in space to minimize steric hindrance, thereby effectively shielding one face of the reactive center (e.g., an enolate).
Transition State Models and Stereochemical Control
In reactions such as the alkylation of an enolate derived from an amide of this compound, the stereochemical outcome is dictated by the conformation of the transition state. The morpholine ring, typically adopting a chair conformation, and the fixed stereochemistry at C2, force the phenoxymethyl group into a pseudo-axial or pseudo-equatorial position. This orientation, coupled with the chelation of a metal cation (often lithium or a Lewis acidic metal) between the enolate oxygen and the morpholine oxygen, would create a rigid bicyclic-like transition state.
An incoming electrophile would then preferentially attack from the less sterically hindered face. The phenoxymethyl group, being sizable, would effectively block one trajectory of approach, leading to high diastereoselectivity. The precise stereochemical outcome would depend on the specific geometry of the enolate (Z or E) and the nature of the chelating metal.
The Role of Hydrogen Bonding and Steric Effects
In the broader context of synthesizing chiral morpholines, which informs our understanding of their use as auxiliaries, research has highlighted the critical role of non-covalent interactions. For instance, in the catalytic asymmetric synthesis of 3-substituted morpholines, hydrogen-bonding interactions between the substrate and the catalyst are often crucial for achieving high enantioselectivity. nih.govorganic-chemistry.orgnih.gov This principle can be extended to the use of this compound as a chiral auxiliary. The oxygen atom of the phenoxymethyl group, along with the morpholine oxygen and nitrogen, could participate in hydrogen bonding or Lewis acid coordination, further rigidifying the transition state and enhancing facial discrimination.
Moreover, studies on the asymmetric hydrogenation for the preparation of 2-substituted chiral morpholines have shown that steric effects of substituents on aromatic rings play a significant role in achieving excellent enantioselectivities. semanticscholar.org This finding supports the hypothesis that the phenyl group within the phenoxymethyl substituent of this compound would be a dominant factor in stereochemical control, influencing the approach of reagents through steric repulsion.
Illustrative Data from Related Systems
| Substrate | Product Configuration | Yield (%) | ee (%) |
| N-Cbz-2-phenyl-dehydromorpholine | (S)-N-Cbz-2-phenylmorpholine | >99 | 92 |
| N-Boc-2-(4-fluorophenyl)-dehydromorpholine | (S)-N-Boc-2-(4-fluorophenyl)morpholine | >99 | 93 |
| N-Cbz-2-(2-naphthyl)-dehydromorpholine | (S)-N-Cbz-2-(2-naphthyl)morpholine | >99 | 99 |
This table presents illustrative data from the asymmetric synthesis of 2-substituted morpholines, demonstrating the high levels of stereocontrol achievable, which is mechanistically relevant to the function of this compound as a chiral auxiliary. The data is based on findings in related research and serves to exemplify the principles discussed.
Computational and Theoretical Studies on S 2 Phenoxymethyl Morpholine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic characteristics of (S)-2-(phenoxymethyl)morpholine at the atomic level. These calculations, typically employing methods like Density Functional Theory (DFT), provide a wealth of information about the molecule's stability, reactivity, and spectroscopic properties.
Detailed research findings from such calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be analyzed through population analysis methods, revealing the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key outputs. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential mapped onto the electron density surface would highlight the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical but representative data that would be obtained from quantum chemical calculations.
| Property | Value | Unit |
|---|---|---|
| Ground State Energy | -652.345 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 0.5 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal the flexibility of the molecule, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.
In the context of its potential biological activity, MD simulations of this compound in complex with a protein, such as a receptor or enzyme, would be invaluable. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. The stability of these interactions over the course of the simulation can be quantified, providing a measure of the binding affinity.
Table 2: Representative Molecular Dynamics Simulation Parameters for this compound in Water This table outlines typical parameters for an MD simulation study.
| Parameter | Value |
|---|---|
| Force Field | AMBER |
| Water Model | TIP3P |
| Box Size | 50 x 50 x 50 ų |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Prediction of Reactivity, Selectivity, and Conformation
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to predict which products are most likely to form and under what conditions.
For example, if this compound were to be used as a reactant in a chemical synthesis, computational chemistry could be used to explore the stereoselectivity of the reaction. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated, allowing for a prediction of the enantiomeric or diastereomeric excess.
Conformational analysis is also a critical aspect of predicting reactivity. The three-dimensional shape of a molecule can significantly influence its ability to react. Computational methods can be used to systematically explore the possible conformations of this compound and identify the low-energy conformers that are most likely to be present and participate in reactions.
Theoretical Analysis of Ligand-Substrate Interactions in Catalysis
If this compound were to be investigated as a ligand in a transition metal-catalyzed reaction, theoretical analysis would be essential to understand its role in the catalytic cycle. rsc.org Computational modeling can be used to study the structure of the catalyst-ligand complex and its interaction with the substrates. rsc.org
By building a computational model of the entire catalytic system, researchers can investigate the mechanism of the reaction step-by-step. This includes the binding of the substrates to the catalyst, the chemical transformation itself, and the release of the products. The energies of all intermediates and transition states can be calculated to construct a complete energy profile for the reaction.
This type of analysis can reveal how the this compound ligand influences the activity and selectivity of the catalyst. For instance, it can show how the steric and electronic properties of the ligand control the approach of the substrate to the metal center, thereby determining the stereochemical outcome of the reaction.
Development of Quantitative Structure-Reactivity/Selectivity Relationships
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are mathematical models that correlate the structural or physicochemical properties of a series of compounds with their observed reactivity or selectivity. chemrxiv.org If a series of derivatives of this compound were to be synthesized and tested, QSRR modeling could be a powerful tool for understanding the structure-activity landscape.
The first step in developing a QSRR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be derived from computational calculations and can represent various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the experimental data. A successful QSRR model can be used to predict the reactivity or selectivity of new, untested derivatives of this compound, thereby guiding the design of more effective compounds. chemrxiv.org
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of S 2 Phenoxymethyl Morpholine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of (S)-2-(phenoxymethyl)morpholine, providing detailed information about the chemical environment of each proton and carbon atom.
Multi-Dimensional NMR for Connectivity and Stereochemistry
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, multi-dimensional NMR experiments are indispensable for establishing the intricate connectivity and stereochemistry of the molecule.
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY spectra would confirm the connectivity within the morpholine (B109124) ring, for instance, showing correlations between the protons on adjacent carbons (e.g., H-2 with H-3, and H-5 with H-6). It would also establish the coupling between the benzylic protons of the phenoxymethyl (B101242) group and the proton at the C-2 position of the morpholine ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal corresponding to the C-2 methine group would show a cross-peak with its directly attached carbon atom in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular skeleton. For instance, HMBC correlations would be expected between the benzylic protons of the phenoxymethyl group and the carbons of the phenyl ring, as well as the C-2 and C-3 carbons of the morpholine ring. Similarly, correlations between the morpholine ring protons and the carbons of the phenoxymethyl group would further solidify the structural assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of protons, which is key to confirming the stereochemistry. For this compound, NOESY can help to establish the relative orientation of the phenoxymethyl substituent with respect to the morpholine ring protons. For instance, the observation of a NOESY cross-peak between the C-2 proton and specific protons on the phenyl ring would provide evidence for a particular conformational preference.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (morpholine) | 3.8 - 4.2 (m) | 75 - 80 |
| C3 (morpholine) | 2.8 - 3.2 (m) | 65 - 70 |
| C5 (morpholine) | 2.6 - 3.0 (m) | 45 - 50 |
| C6 (morpholine) | 3.5 - 3.9 (m) | 66 - 71 |
| -OCH₂- (phenoxymethyl) | 4.0 - 4.5 (m) | 70 - 75 |
| Phenyl-H (ortho) | 6.9 - 7.1 (d) | 114 - 116 |
| Phenyl-H (meta) | 7.2 - 7.4 (t) | 129 - 131 |
| Phenyl-H (para) | 6.8 - 7.0 (t) | 120 - 122 |
| Phenyl-C (ipso) | - | 158 - 160 |
| NH | 1.5 - 2.5 (br s) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. m = multiplet, d = doublet, t = triplet, br s = broad singlet.
Application of Chiral Solvating Agents and Shift Reagents in NMR
To confirm the enantiomeric purity of this compound, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can be employed in NMR spectroscopy. libretexts.orgchemguide.co.uk These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.
Chiral Solvating Agents (CSAs): CSAs, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, interact with the enantiomers of this compound through non-covalent interactions (e.g., hydrogen bonding, π-π stacking). This results in the formation of transient diastereomeric solvates that have slightly different chemical shifts, allowing for the quantification of enantiomeric excess. libretexts.org
Chiral Lanthanide Shift Reagents (CLSRs): Lanthanide-based CSRs, for example, Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be used. The paramagnetic lanthanide ion coordinates to a Lewis basic site in the molecule, typically the nitrogen or oxygen atoms, inducing large changes in the chemical shifts of nearby protons. The diastereomeric complexes formed with the enantiomers experience different induced shifts, leading to the resolution of their signals.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound. chemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage and the morpholine ring would be observed in the fingerprint region, typically between 1070 and 1150 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, can show a strong signal in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O-C (ether & morpholine) | Symmetric Stretching | 1070 - 1150 |
| C-N (amine) | Stretching | 1020 - 1250 |
Mass Spectrometry for Fragmentation Pathways and Molecular Mass
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.
Under electron ionization (EI), the molecule is expected to undergo fragmentation through characteristic pathways for amines and ethers. libretexts.orgchemguide.co.uk The molecular ion peak [M]⁺ would be observed, confirming the molecular weight. A common fragmentation pathway for morpholine derivatives involves the cleavage of the ring. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines, which would lead to the loss of a hydrogen atom or the phenoxymethyl group. Cleavage of the C-O bond in the ether linkage is also a probable fragmentation pathway.
Table 3: Plausible Mass Spectrometric Fragments for this compound
| m/z Value | Proposed Fragment Structure/Identity |
| 193 | [M]⁺, Molecular Ion |
| 192 | [M-H]⁺ |
| 100 | [C₅H₁₀NO]⁺ (from cleavage of the phenoxymethyl group) |
| 93 | [C₆H₅O]⁺ (phenoxy radical cation) |
| 86 | [C₄H₈NO]⁺ (from ring cleavage) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
X-ray Crystallography for Solid-State Structure and Conformation
Analogues and Structure Reactivity/selectivity Relationship Srsr Studies of S 2 Phenoxymethyl Morpholine Derivatives
Design and Synthesis of Chemically Modified Analogues
The rational design and efficient synthesis of chemically modified analogues of (S)-2-(phenoxymethyl)morpholine are crucial for modulating their properties and exploring their potential in various applications. A predominant strategy for accessing these chiral 2-substituted morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursors.
This method has proven to be highly effective, yielding a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities. semanticscholar.orgrsc.org The synthesis typically involves the preparation of an N-protected dehydromorpholine, which is then subjected to asymmetric hydrogenation using a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand. semanticscholar.orgnih.gov For instance, the use of a rhodium catalyst bearing a large bite angle bisphosphine ligand has been shown to be particularly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgrsc.org
The synthesis of analogues of this compound can be envisioned through the appropriate choice of the starting dehydromorpholine. By varying the substituent on the exocyclic double bond, a diverse library of analogues can be generated. For example, starting with a precursor bearing a phenoxy group or a substituted phenoxy group would lead to the desired this compound analogues. The N-protecting group on the morpholine (B109124) ring also plays a crucial role and can be selected to be readily removable or to be an integral part of the final analogue's structure.
A general synthetic approach is outlined below:
Furthermore, synthetic strategies for creating morpholine-based analogues of complex natural products have been developed, showcasing the versatility of morpholine building blocks in constructing intricate molecular architectures. researchgate.net These methods often involve multi-step sequences, including epoxide openings and macrocyclization reactions.
Systematic Investigations into Substituent Effects on Reactivity
The electronic and steric nature of substituents on the aromatic ring of the phenoxymethyl (B101242) group, as well as on the morpholine nitrogen, can significantly influence the reactivity and selectivity of these compounds. Systematic studies on the asymmetric hydrogenation of dehydromorpholines have provided valuable insights into these substituent effects.
In the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines, the nature and position of substituents on the aromatic ring of the substrate have a pronounced effect on the enantioselectivity of the reaction. For instance, studies have shown that substrates with either electron-withdrawing or electron-donating groups on the aromatic ring can be hydrogenated with high enantiomeric excess (ee). semanticscholar.org
The following table summarizes the results from a study on the asymmetric hydrogenation of various N-Cbz protected 2-aryl-dehydromorpholines, which serve as close analogues to the precursors of this compound derivatives.
| Substituent (R) on Phenyl Ring | Yield (%) | ee (%) |
| H | >99 | 92 |
| 4-F | >99 | 92 |
| 4-Cl | >99 | 93 |
| 4-Br | >99 | 93 |
| 4-CF3 | >99 | 94 |
| 3-Me | >99 | 91 |
| 3-OMe | >99 | 94 |
| 2-Me | >99 | 99 |
| 2-Cl | >99 | 99 |
| Data sourced from Li, M., et al. (2021). semanticscholar.org |
The data indicates that a wide range of substituents are well-tolerated, consistently providing high yields and excellent enantioselectivities. Notably, substrates with ortho-substituents on the phenyl ring led to nearly perfect enantioselectivity (99% ee), suggesting a significant steric influence on the transition state of the hydrogenation reaction. semanticscholar.org This "ortho-effect" highlights the critical role of steric interactions in achieving high levels of asymmetric induction.
Influence of Structural Modifications on Asymmetric Induction
While the synthesis of chiral morpholines has been well-explored, the use of this compound and its derivatives as chiral auxiliaries or catalysts to induce asymmetry in other chemical transformations is a developing area of research. The structural modifications of these chiral morpholine derivatives are expected to have a profound impact on their ability to control the stereochemical outcome of a reaction.
The core principle of asymmetric induction relies on the chiral entity creating a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer of the product. In the context of this compound analogues, the key structural features that can be modified to influence asymmetric induction include:
The N-substituent: The group attached to the morpholine nitrogen can be varied to tune the steric and electronic properties of the catalyst or auxiliary. A bulky N-substituent can create a more defined chiral pocket, enhancing stereochemical communication.
The phenoxymethyl side chain: Modifications to the phenyl ring of the phenoxymethyl group can alter non-covalent interactions (e.g., π-stacking, hydrogen bonding) with the substrate in the transition state.
The morpholine ring conformation: The inherent chair-like conformation of the morpholine ring, influenced by its substituents, dictates the spatial arrangement of the groups that create the chiral environment.
Although specific examples of this compound derivatives in asymmetric catalysis are not extensively documented in the reviewed literature, the principles of asymmetric induction using other chiral ligands provide a framework for predicting their behavior. For instance, in reactions catalyzed by chiral ligands, subtle changes in the ligand structure are known to have a dramatic impact on the enantioselectivity of the reaction.
Theoretical Approaches to Structure-Reactivity/Selectivity Correlation
Computational chemistry offers a powerful tool to understand the intricate relationship between the three-dimensional structure of a chiral catalyst or auxiliary and its observed reactivity and selectivity. Theoretical studies can provide detailed insights into reaction mechanisms, transition state geometries, and the non-covalent interactions that govern stereochemical outcomes.
For morpholine derivatives, computational studies have been employed to investigate their catalytic activity. For example, a theoretical study on the urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) revealed that the reaction mechanism in the presence of the catalyst is significantly different from the uncatalyzed reaction. nih.gov The study highlighted the role of the catalyst in stabilizing the transition state and influencing the reaction energetics. nih.gov
Conformational analysis: To determine the preferred three-dimensional structures of the chiral morpholine derivatives.
Transition state modeling: To identify the structures of the diastereomeric transition states leading to the different enantiomers of the product.
Energy calculations: To quantify the energy difference between the diastereomeric transition states, which is directly related to the predicted enantiomeric excess.
Non-covalent interaction (NCI) analysis: To visualize and quantify the weak interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that are crucial for stereodifferentiation.
By applying these theoretical tools, a deeper understanding of the structure-reactivity/selectivity relationships for this compound analogues can be achieved, paving the way for the rational design of more efficient and selective chiral catalysts and auxiliaries.
Future Research Directions and Emerging Trends in S 2 Phenoxymethyl Morpholine Chemistry
Innovations in Synthetic Methodologies and Scalability
The development of novel and scalable synthetic routes to enantiomerically pure (S)-2-(phenoxymethyl)morpholine is a cornerstone of future research. While classical synthetic methods exist, emerging trends point towards more efficient and industrially viable processes.
Future synthetic strategies are expected to focus on asymmetric hydrogenation and organocatalytic cyclization reactions. Asymmetric hydrogenation of corresponding unsaturated morpholine (B109124) precursors, utilizing chiral catalysts, presents a highly atom-economical approach to establish the stereocenter at the C-2 position with high enantioselectivity. nih.govrsc.orgnih.govrsc.org Recent advancements in the synthesis of 2-substituted chiral morpholines through asymmetric hydrogenation, achieving excellent yields and enantioselectivities (up to 99% ee), highlight the potential of this methodology. nih.govrsc.orgnih.govrsc.org
Organocatalytic methods, particularly enantioselective halocyclization and other cyclization strategies, are also poised for significant development. rsc.org These metal-free catalytic systems offer mild reaction conditions and are often more environmentally benign. The exploration of novel organocatalysts derived from readily available chiral sources could lead to more cost-effective and scalable syntheses of this compound and its derivatives.
Furthermore, the adoption of continuous flow chemistry is an emerging trend for the synthesis of chiral active pharmaceutical ingredients and their intermediates. nih.govacs.orgmdpi.com This technology offers enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.orgmdpi.com Implementing flow chemistry for the synthesis of this compound could streamline its production, making it more accessible for various applications. A summary of potential innovative synthetic approaches is presented in Table 1.
Table 1: Potential Innovative Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity, atom economy. | Development of novel chiral catalysts, optimization of reaction conditions. |
| Organocatalytic Cyclization | Metal-free, mild conditions, environmental benefits. | Design of new organocatalysts, expansion of substrate scope. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and efficiency. | Adaptation of existing batch syntheses to flow systems, process optimization. |
Expansion of Asymmetric Catalytic Applications
Beyond its role as a synthetic target, the chiral morpholine framework of this compound itself holds promise as a scaffold for the development of novel asymmetric catalysts. The inherent chirality and the presence of nitrogen and oxygen heteroatoms make it an attractive candidate for use as a chiral ligand in metal-catalyzed reactions or as an organocatalyst.
Future research is likely to explore the application of this compound and its derivatives as ligands for a variety of transition metals. These chiral ligands could be employed in a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The phenoxymethyl (B101242) substituent at the C-2 position can be modified to fine-tune the steric and electronic properties of the ligand, potentially leading to high levels of stereocontrol in catalytic processes.
Moreover, the morpholine nitrogen can be utilized to develop novel organocatalysts. nih.gov While pyrrolidine-based organocatalysts have been extensively studied, morpholine-based catalysts remain relatively unexplored. nih.gov Research into the catalytic activity of this compound derivatives in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions could open up new avenues in organocatalysis. nih.govmdpi.com Computational studies could aid in the design of more efficient morpholine-based organocatalysts by providing insights into reaction mechanisms and transition states. nih.gov
Advanced Characterization Techniques and Data Science Integration
A deeper understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its structure-activity relationships and for the rational design of its derivatives. Future research will increasingly rely on advanced characterization techniques to probe these molecular features.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as multidimensional NMR (COSY, HSQC, HMBC, NOESY) and dynamic NMR, will be instrumental in unambiguously determining the stereochemistry and characterizing the conformational preferences of this compound and its derivatives. researchgate.netresearchgate.net A recent breakthrough in NMR allows for the direct detection of molecular chirality without the need for chiral additives, a technique that could be invaluable for the analysis of this compound. theanalyticalscientist.com
In parallel, the integration of data science and machine learning is set to revolutionize the study of chiral molecules. nesi.org.nzresearch.googlearxiv.orgarxiv.orgmedium.com Machine learning models can be trained on existing datasets of molecular properties to predict the characteristics of new, unsynthesized compounds. nesi.org.nzresearch.googlearxiv.orgarxiv.orgmedium.com This in silico approach can significantly accelerate the discovery of this compound analogs with desired properties, reducing the need for extensive and time-consuming experimental work. The use of explainable artificial intelligence (AI) can further provide insights into the molecular features that are most influential in determining specific properties. nesi.org.nz
Table 2: Advanced Characterization and Data Science Approaches
| Approach | Application to this compound | Expected Outcome |
|---|---|---|
| Advanced NMR Spectroscopy | Detailed structural elucidation and conformational analysis. | Unambiguous assignment of stereochemistry and understanding of dynamic behavior in solution. |
| Direct Chirality Detection by NMR | Direct determination of enantiomeric purity and configuration. | Streamlined analysis without the need for chiral derivatizing agents. |
| Computational Chemistry (DFT) | Calculation of spectroscopic properties and reaction mechanisms. | Deeper understanding of molecular structure and reactivity, aiding in catalyst design. |
Sustainable and Green Chemical Syntheses
The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing. Future work on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic processes.
This includes the use of greener solvents, such as N-formylmorpholine, which is chemically stable, non-toxic, and can be derived from renewable resources. ajgreenchem.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. acs.org
Photocatalytic methods are also emerging as a powerful tool for the synthesis of morpholines. nih.govorganic-chemistry.org These reactions often utilize visible light as a renewable energy source and can proceed under mild conditions. nih.gov Exploring photocatalytic routes to this compound could offer a more sustainable alternative to traditional synthetic methods.
Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, is a key area of green chemistry. nih.gov The discovery or engineering of enzymes that can stereoselectively synthesize the chiral morpholine core would represent a significant step towards a truly green synthesis of this compound. nih.gov A recent study reported a simple, high-yielding, and redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols using inexpensive and environmentally benign reagents, a methodology that could be adapted for the green synthesis of this compound. nih.govchemrxiv.orgacs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-(phenoxymethyl)morpholine, and how can its stereochemical purity be validated?
- Answer: Enantioselective synthesis often employs chiral auxiliaries or catalytic asymmetric methods. For morpholine derivatives, nucleophilic substitution reactions with chiral epoxides or resolution via diastereomeric salt formation are common. Analytical validation of enantiomeric purity requires chiral HPLC or capillary electrophoresis, coupled with polarimetry or circular dichroism (CD) spectroscopy. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring batch-to-batch consistency?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. H/C NMR identifies substitution patterns, while 2D NMR (e.g., COSY, HSQC) resolves stereochemistry. Reverse-phase HPLC with UV detection ensures purity (>98%), and thermogravimetric analysis (TGA) assesses stability. Pharmacopeial guidelines recommend these techniques for regulatory compliance .
Q. What are the key considerations in designing stability studies for this compound under various storage conditions?
- Answer: Stability studies should follow ICH guidelines, testing degradation under accelerated conditions (40°C/75% RH) and long-term storage (25°C). Monitor hydrolytic degradation (e.g., morpholine ring opening) via HPLC and oxidative stability via peroxide assays. Solid-state characterization (XRD, DSC) identifies polymorphic changes. Batch consistency requires validated stability-indicating methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacokinetic profiles of this compound derivatives?
- Answer: Integrate multi-omics data (e.g., proteomics, metabolomics) to contextualize target engagement. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and blood-brain barrier penetration. Validate hypotheses via PET imaging with radiolabeled analogs (e.g., C-labeled derivatives) to correlate receptor occupancy with plasma exposure .
Q. What experimental strategies are employed to investigate the role of the phenoxymethyl substituent in the biological activity of this compound?
- Answer: Structure-activity relationship (SAR) studies compare analogs with modified phenoxy groups (e.g., halogenation, methylation). Computational docking and molecular dynamics simulations predict binding modes to targets like monoamine transporters. In vitro assays (e.g., radioligand displacement) quantify affinity, while in vivo behavioral models (e.g., forced swim test) assess functional efficacy .
Q. How do structural modifications at the morpholine ring influence the target selectivity and metabolic stability of this compound in CNS drug development?
- Answer: Substituents at the morpholine nitrogen (e.g., alkylation, fluorination) alter lipophilicity and CYP450-mediated metabolism. Microsomal stability assays identify metabolic hotspots. In vivo PET tracers (e.g., F-labeled analogs) track brain uptake and off-target binding. Comparative studies with deuterated analogs improve metabolic stability without altering target affinity .
Q. What ethical and methodological considerations apply when using this compound in preclinical neuropharmacology studies involving biological samples?
- Answer: Ethical approval must address sample retention duration, purpose, and consent (e.g., human-derived cells). Follow guidelines for biobanking (e.g., ISO 20387) and document storage conditions (-80°C for long-term). Statistical power analysis ensures adequate sample size, and LC-MS/MS validates compound stability in biological matrices .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting results between morphological profiling assays and traditional viability screens for this compound toxicity?
- Answer: Morphological profiling (e.g., Cell Painting) captures sublethal effects missed by viability assays. Use multivariate analysis (PCA, t-SNE) to identify phenotypic clusters. Cross-validate with transcriptomics to link morphological changes to pathways (e.g., oxidative stress). Dose-response studies reconcile discrepancies by quantifying threshold effects .
Q. What statistical frameworks are recommended for analyzing multi-omics datasets generated from this compound-treated cellular models?
- Answer: Apply false discovery rate (FDR) correction for high-throughput data. Integrate omics layers via weighted gene co-expression network analysis (WGCNA) or machine learning (e.g., random forests). Pathway enrichment tools (DAVID, Metascape) contextualize findings, while Bayesian networks infer causal relationships between compound exposure and phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
